10-acetyl-3-(2-furyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
Properties
IUPAC Name |
5-acetyl-9-(furan-2-yl)-6-(3,4,5-trimethoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O6/c1-16(31)30-21-9-6-5-8-19(21)29-20-12-17(23-10-7-11-36-23)13-22(32)26(20)27(30)18-14-24(33-2)28(35-4)25(15-18)34-3/h5-11,14-15,17,27,29H,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRPXUVZAKVTPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CO3)NC4=CC=CC=C41)C5=CC(=C(C(=C5)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 10-acetyl-3-(2-furyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo diazepine family, which has garnered interest due to its potential biological activities. This article provides a detailed examination of its biological activity based on available research findings.
Chemical Structure and Properties
The compound's structure features a complex arrangement of aromatic rings and functional groups that contribute to its biological activity. The presence of methoxy groups and a furan moiety is particularly noteworthy as these groups often enhance bioactivity through various mechanisms.
Chemical Formula
- Molecular Formula: C₁₉H₂₁N₃O₅
- Molecular Weight: 367.39 g/mol
Antitumor Activity
Recent studies have highlighted the antitumor potential of related compounds in the dibenzo diazepine class. For instance, similar compounds have demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving oxidative stress and apoptosis.
Case Study: HeLa Cells
In a study assessing the effects of dibenzo diazepines on HeLa cells (human cervical carcinoma), it was found that these compounds induce apoptosis via endoplasmic reticulum (ER) stress and activation of SAPK/JNK signaling pathways. The cytotoxicity was correlated with increased levels of stress markers and decreased cell viability measured by MTT assays .
The mechanisms through which this compound exerts its biological effects may include:
- Oxidative Stress Induction: Similar compounds have been shown to induce oxidative stress in cancer cells leading to apoptosis.
- Cell Cycle Arrest: Some derivatives exhibit the ability to halt cell cycle progression at specific checkpoints.
- Inhibition of Key Signaling Pathways: Inhibition of pathways such as NF-kB and activation of caspases have been observed in related studies.
Pharmacological Profile
The pharmacological profile of this compound suggests potential use in treating various malignancies. Its structure allows for interaction with multiple biological targets which could be exploited for therapeutic purposes.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Key Differences
The compound is compared to analogs with modifications in acyl groups, aryl substituents, and heterocyclic moieties. Key structural and pharmacological distinctions are summarized below:
Functional Group Impact
- Acyl Chain Length: Shorter chains (e.g., acetyl) improve solubility but reduce membrane permeability compared to longer chains (e.g., hexanoyl) .
- Methoxy Substitution : 3,4,5-Trimethoxyphenyl groups (target compound) are associated with tubulin-binding activity, whereas 2,4,5-trimethoxy analogs show weaker binding .
- Heterocyclic Moieties : The 2-furyl group in the target compound may enhance π-π stacking in target binding compared to thiophene or phenyl substituents .
Pharmacological Profiles
- Anticancer Activity : The 3,4,5-trimethoxyphenyl group in the target compound is critical for microtubule disruption, similar to combretastatin analogs. However, butyryl-substituted analogs (e.g., 10-butyryl-...) show higher potency in vitro .
- Solubility and Bioavailability: Propanoyl and diethylamino-substituted derivatives exhibit better aqueous solubility, making them preferable for CNS applications .
Q & A
Q. What are the recommended methodologies for synthesizing this compound, given its structural complexity?
The synthesis of dibenzo[1,4]diazepine derivatives typically involves multi-step organic reactions. For analogs, a common approach includes:
- Step 1 : Formation of the diazepine core via cyclocondensation of substituted amines and ketones under acidic conditions.
- Step 2 : Functionalization of the aromatic rings (e.g., introducing acetyl, furyl, or trimethoxyphenyl groups) using Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions.
- Step 3 : Purification via column chromatography or recrystallization, validated by NMR and HPLC . Example reaction yields for similar compounds range from 45% to 72%, depending on substituent steric effects .
Q. How can the crystal structure and stereochemistry of this compound be reliably determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:
- Crystallization : Grow crystals in a solvent system (e.g., ethanol/water) at controlled temperatures.
- Data collection : Use a diffractometer (e.g., Cu-Kα radiation, λ = 1.54178 Å) at 296 K.
- Refinement : Software like SHELX resolves bond lengths (mean σ = 0.003 Å) and R-factors (<0.05). Analogous structures (e.g., 11-(4-methoxyphenyl) derivatives) exhibit monoclinic symmetry (space group P21/c) with β angles of ~101.5° .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
Prioritize assays aligned with structural analogs:
- Neuroactivity : Radioligand binding assays for GABAA receptors (common for diazepines).
- Antimicrobial activity : Broth microdilution against S. aureus or C. albicans (MIC values <50 µg/mL for trimethoxyphenyl derivatives) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC50 values .
Advanced Research Questions
Q. How do the 2-furyl and 3,4,5-trimethoxyphenyl substituents influence structure-activity relationships (SAR)?
- Trimethoxyphenyl group : Enhances lipophilicity and membrane permeability, critical for CNS penetration. In analogs, methoxy groups at positions 3,4,5 correlate with increased antimicrobial potency due to electron-donating effects .
- 2-Furyl group : May introduce π-π stacking interactions with aromatic residues in target proteins (e.g., kinase binding pockets). Computational docking studies (e.g., AutoDock Vina) can validate this .
- Acetyl group : Modulates metabolic stability by reducing oxidative deamination in hepatic microsomes .
Q. What experimental designs mitigate stability issues during long-term pharmacological studies?
- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and photolytic conditions (ICH Q1A guidelines).
- HPLC-MS stability profiling : Monitor degradation products (e.g., hydrolysis of the acetyl group).
- Temperature-controlled storage : Stability >90% at -20°C for 6 months, based on analogs .
Q. How can contradictory data on biological activity be resolved?
- Assay variability : Compare results across multiple models (e.g., in vitro vs. ex vivo).
- Dose-response reanalysis : Use nonlinear regression (GraphPad Prism) to confirm EC50 consistency.
- Structural analogs : Cross-reference with derivatives lacking the 2-furyl group to isolate substituent-specific effects .
Q. What computational tools predict environmental fate and ecotoxicity?
- EPI Suite : Estimate logP (octanol-water partition coefficient) and biodegradability.
- ECOSAR : Predict acute toxicity to aquatic organisms (e.g., LC50 for Daphnia magna).
- Molecular dynamics : Simulate interactions with soil organic matter using GROMACS .
Q. How can crystallographic data inform polymorph screening for formulation development?
- Hirshfeld surface analysis : Identify hydrogen-bonding motifs (e.g., O–H···N interactions).
- Thermal analysis : Differential scanning calorimetry (DSC) detects polymorph transitions (ΔH ~150 J/g).
- Solvent screening : Test 10+ solvents (e.g., DMSO, THF) to isolate metastable forms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
